1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole ring, which can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. .
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of microbial growth by targeting bacterial enzymes or inducing apoptosis in cancer cells through interaction with cellular proteins .
Comparison with Similar Compounds
Compared to other benzoxazole derivatives, 1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan: Known for its antimicrobial activity.
2-(2-benzylidene-hydrazinyl)benzo[d]oxazole: Studied for its potential as a fluorescent probe.
4-(3,5-bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide: Used in ratiometric fluorescence sensing .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c21-29(26,27)15-9-7-14(8-10-15)11-12-22-19(25)17-5-3-13-24(17)20-23-16-4-1-2-6-18(16)28-20/h1-2,4,6-10,17H,3,5,11-13H2,(H,22,25)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPSSTFHJOFASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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